molecular formula C15H10BrNO5 B13788672 5-Bromo-2-(2-carboxybenzamido)benzoic acid

5-Bromo-2-(2-carboxybenzamido)benzoic acid

Cat. No.: B13788672
M. Wt: 364.15 g/mol
InChI Key: CZHNRPOPMADPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-carboxybenzamido)benzoic acid is a chemical compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid, featuring a bromine atom and a carboxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-carboxybenzamido)benzoic acid typically involves the bromination of 2-chlorobenzonitrile followed by hydrolysis. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and hydrolysis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-carboxybenzamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Bromo-2-(2-carboxybenzamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-carboxybenzamido)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-carboxybenzamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

5-bromo-2-[(2-carboxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H10BrNO5/c16-8-5-6-12(11(7-8)15(21)22)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)(H,21,22)

InChI Key

CZHNRPOPMADPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.